2-Oxa-8-azaspiro[4.5]decane hemioxalate
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Overview
Description
2-Oxa-8-azaspiro[4.5]decane hemioxalate is a spiro compound characterized by a unique bicyclic structure where two rings are linked by one carbon atom. This compound is notable for its 3D structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-8-azaspiro[4.5]decane hemioxalate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The general approach for forming the pyrrolidine ring in 3,3-disubstituted derivatives involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis from commercially available reagents suggests that it can be produced on a larger scale using similar reaction conditions as those employed in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[4.5]decane hemioxalate undergoes various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or hydrogen with Raney nickel.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
2-Oxa-8-azaspiro[4.5]decane hemioxalate has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of complex molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-8-azaspiro[4.5]decane hemioxalate involves its interaction with specific molecular targets. For instance, it acts as an FGFR4 inhibitor, which is significant in the treatment of hepatocellular carcinoma. It also inhibits the vanin-1 enzyme, playing a crucial role in metabolism and inflammation . The compound’s effects are mediated through its binding to these molecular targets, thereby modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness
2-Oxa-8-azaspiro[4.5]decane hemioxalate is unique due to its combination of a spiro structure with an oxygen atom in the ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research applications .
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decane;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H15NO.C2H2O4/c2*1-4-9-5-2-8(1)3-6-10-7-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHCUGDZDSFXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC2.C1CNCCC12CCOC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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